molecular formula C20H18N6O4S2 B12157580 2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide

2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B12157580
M. Wt: 470.5 g/mol
InChI Key: MQUAXSACAMXRLE-UHFFFAOYSA-N
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Description

The compound 2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide (hereafter referred to as the target compound) is a triazole-based acetamide derivative with a unique substitution pattern. Its structure features:

  • A furan-2-ylmethyl group at the 4th position of the triazole ring.
  • A pyridin-4-yl group at the 5th position.
  • A sulfanyl bridge connecting the triazole to an acetamide moiety.
  • A 4-sulfamoylphenyl group as the terminal substituent.

Properties

Molecular Formula

C20H18N6O4S2

Molecular Weight

470.5 g/mol

IUPAC Name

2-[[4-(furan-2-ylmethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-sulfamoylphenyl)acetamide

InChI

InChI=1S/C20H18N6O4S2/c21-32(28,29)17-5-3-15(4-6-17)23-18(27)13-31-20-25-24-19(14-7-9-22-10-8-14)26(20)12-16-2-1-11-30-16/h1-11H,12-13H2,(H,23,27)(H2,21,28,29)

InChI Key

MQUAXSACAMXRLE-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CN2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N)C4=CC=NC=C4

Origin of Product

United States

Preparation Methods

Intermediate Synthesis: 5-(Pyridin-4-yl)-4-(Furan-2-ylmethyl)-4H-1,2,4-Triazole-3-thiol

The triazole-thiol intermediate forms the core scaffold. Two primary methods are documented:

Cyclocondensation of Hydrazine Derivatives

Procedure :

  • Reactants : Furan-2-carbaldehyde, pyridine-4-carbohydrazide, and carbon disulfide (CS₂).

  • Conditions : Reflux in ethanol with sodium hydroxide (NaOH) for 6–8 hours.

  • Mechanism : Base-mediated cyclization forms the triazole ring, with CS₂ introducing the thiol group.

  • Yield : 68–75%.

Characterization :

  • IR : ν(S–H) at 2550 cm⁻¹, ν(C=N) at 1605 cm⁻¹.

  • ¹H NMR (DMSO-d₆) : δ 8.50 (pyridine-H), 7.80 (furan-H), 5.20 (s, 2H, –CH₂–).

Click Chemistry Approach

Procedure :

  • Reactants : Propargyl-furan derivative and azido-pyridine precursor.

  • Conditions : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) at 25°C for 12 hours.

  • Yield : 82%.

Synthesis of 2-Chloro-N-(4-sulfamoylphenyl)acetamide

This intermediate introduces the sulfamoylacetamide moiety.

Procedure :

  • Reactants : 4-Aminobenzenesulfonamide and chloroacetyl chloride.

  • Conditions : Dropwise addition in dimethylformamide (DMF) at 0°C, stirred for 3 hours.

  • Workup : Ice-water quench, filtration, and ethanol recrystallization.

  • Yield : 89%.

Characterization :

  • ¹H NMR (CDCl₃) : δ 7.80 (d, 2H, Ar–H), 7.60 (d, 2H, Ar–H), 4.20 (s, 2H, –CH₂Cl).

Final Coupling Reaction

The triazole-thiol and chloroacetamide intermediates undergo nucleophilic substitution.

Procedure :

  • Reactants :

    • 5-(Pyridin-4-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol (1 eq).

    • 2-Chloro-N-(4-sulfamoylphenyl)acetamide (1 eq).

  • Conditions :

    • Solvent: Acetone (30 mL/g).

    • Catalyst: K₂CO₃ (1.5 eq).

    • Temperature: Reflux at 56°C for 3 hours.

  • Workup : Rotavapor concentration, water wash, ethanol recrystallization.

  • Yield : 76–84%.

Optimization Notes :

  • Excess K₂CO₃ improves thiolate ion formation, accelerating substitution.

  • Anhydrous acetone minimizes hydrolysis.

Alternative Routes

One-Pot Synthesis

Procedure :

  • Reactants : Preformed triazole-thiol and chloroacetamide.

  • Conditions : Microwave irradiation (100 W, 120°C, 20 minutes).

  • Yield : 78%.

Advantages : Reduced reaction time and higher atom economy.

Solid-Phase Synthesis

Procedure :

  • Support : Wang resin-functionalized sulfamoylphenyl group.

  • Steps : Sequential coupling of furan-methylpyridine-triazole and acetamide units.

  • Cleavage : TFA/CH₂Cl₂ (1:1).

  • Yield : 65%.

Analytical Validation

Spectroscopic Confirmation

  • IR : ν(C=O) at 1670 cm⁻¹, ν(S=O) at 1340 cm⁻¹.

  • ¹H NMR (DMSO-d₆) :

    • δ 10.20 (s, 1H, –NH–).

    • δ 8.60–7.20 (m, 11H, Ar–H and pyridine-H).

  • ESI-MS : m/z 483.5 [M+H]⁺.

Purity Assessment

  • HPLC : >98% purity (C18 column, MeOH:H₂O = 70:30).

  • Elemental Analysis : C 59.06%, H 4.65%, N 21.52% (calculated vs. found).

Comparative Data

MethodConditionsYield (%)Purity (%)Reference
CyclocondensationReflux, NaOH/EtOH68–7595
Click ChemistryCuAAC, 25°C8297
Nucleophilic SubstitutionReflux, K₂CO₃/acetone76–8498
Microwave-Assisted120°C, 20 min7896

Challenges and Solutions

  • Low Solubility : Use of DMF/acetone mixtures enhances intermediate solubility.

  • Byproducts : Column chromatography (SiO₂, ethyl acetate/hexane) removes unreacted chloroacetamide.

  • Moisture Sensitivity : Anhydrous solvents and nitrogen atmosphere improve reproducibility .

Chemical Reactions Analysis

    Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformations. For example

    Major Products: The products formed will vary based on the specific reaction conditions.

  • Scientific Research Applications

    Antimicrobial Activity

    Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. The presence of the furan and pyridine rings in this compound enhances its interaction with bacterial enzymes and receptors, potentially leading to effective inhibition of microbial growth. Studies have shown that derivatives of triazoles can be effective against a range of pathogens, making this compound a candidate for further investigation in antimicrobial therapy.

    Anticancer Properties

    The compound's structure suggests potential anticancer activity. Triazole derivatives have been linked to the inhibition of cancer cell proliferation through various mechanisms, including the modulation of apoptosis and cell cycle arrest. Preliminary studies indicate that this compound may interfere with specific signaling pathways involved in tumor growth and metastasis.

    Neuroprotective Effects

    Emerging evidence suggests that the compound may possess neuroprotective properties. Similar compounds have demonstrated the ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. This action could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

    Anti-inflammatory Activity

    The sulfonamide group present in the compound is known for its anti-inflammatory effects. Research has shown that similar compounds can inhibit pro-inflammatory cytokines and enzymes, suggesting that this compound may play a role in managing inflammatory conditions.

    Mechanism of Action

      Targets: The compound likely interacts with specific protein targets (enzymes, receptors, etc.).

      Pathways: It may modulate cellular pathways related to inflammation, cell signaling, or metabolism.

  • Comparison with Similar Compounds

    Structural Modifications and Analogues

    The target compound belongs to a broader class of triazole-3-thioacetamide derivatives. Key structural analogues and their modifications are summarized below:

    Compound ID Key Substituents Biological Activity Reference
    Target Compound 4-(furan-2-ylmethyl), 5-(pyridin-4-yl), N-(4-sulfamoylphenyl) Anti-exudative, Anti-inflammatory
    4-Bromophenyl Analogue 4-(4-bromophenyl), 5-(pyridin-4-yl), N-(4-sulfamoylphenyl) Not reported (structural analogue)
    Allyl-Triazole Derivative 4-allyl, 5-(pyridin-4-yl), N-(2-ethoxyphenyl) Antimicrobial (potential)
    Methoxy-Phenyl Derivative 4-methyl, 5-(pyridin-4-yl), N-(4-methoxyphenyl) Antioxidant (hypothesized)
    KA3 (from Study) 4-(substituted aryl carbamoyl), 5-(pyridin-4-yl), N-(substituted phenyl) Antimicrobial, Anti-inflammatory

    Key Observations:

    • Furan vs.
    • Sulfamoyl vs. Ethoxy/Methoxy: The 4-sulfamoylphenyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to 2-ethoxyphenyl () or 4-methoxyphenyl (), which may improve pharmacokinetics .
    • Pyridine Position: Analogues with pyridin-2-yl (e.g., ZE-4b/c in ) show distinct activity profiles due to altered π-stacking or metal coordination .
    Anti-Exudative Activity
    • The target compound’s structural relatives, such as 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives (), demonstrated 52–67% inhibition of exudate volume in rat models at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) .
    • The 4-sulfamoylphenyl group may enhance activity by improving solubility or target affinity compared to simpler phenyl substituents .
    Antimicrobial and Anti-Inflammatory Activity
    • Derivatives with electron-withdrawing groups (e.g., -NO₂, -Cl) on the phenyl ring () showed potent antimicrobial activity (MIC: 12.5–25 µg/mL against S. aureus and E. coli), suggesting the target’s sulfamoyl group could similarly enhance efficacy .
    • KA3 (from ), bearing a 4-nitrobenzoyl substituent, exhibited 78% inhibition of protein denaturation, highlighting the role of electron-deficient aryl groups in anti-inflammatory activity .

    Structure-Activity Relationships (SAR)

    • Triazole Substituents:
      • Furan-2-ylmethyl at the 4th position enhances π-π interactions with hydrophobic receptor pockets .
      • Pyridin-4-yl at the 5th position facilitates hydrogen bonding and cation-π interactions .
    • Acetamide Modifications:
      • 4-Sulfamoylphenyl provides strong electron-withdrawing effects, stabilizing the molecule’s bioactive conformation and improving target binding .

    Biological Activity

    The compound 2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide is a novel triazole-based compound that has garnered attention for its potential biological activities. This article reviews the pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by various studies and data.

    • Molecular Formula: C₁₄H₁₂N₄O₃S
    • Molecular Weight: 316.34 g/mol
    • CAS Number: 557062-86-9

    1. Antimicrobial Activity

    The triazole moiety is known for its broad-spectrum antimicrobial properties. Studies have shown that compounds containing the 1,2,4-triazole structure exhibit significant activity against various bacterial and fungal strains.

    Table 1: Antimicrobial Activity of Triazole Derivatives

    CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
    Compound AStaphylococcus aureus0.25 μg/mL
    Compound BEscherichia coli0.5 μg/mL
    Compound CCandida albicans1 μg/mL

    In a comparative study, the synthesized triazole derivatives showed MIC values comparable to standard antibiotics like ciprofloxacin and fluconazole, indicating their potential as effective antimicrobial agents .

    2. Anticancer Activity

    Research has highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to our target compound have demonstrated cytotoxic effects against various cancer cell lines.

    Table 2: Anticancer Activity Against Different Cell Lines

    CompoundCell LineIC₅₀ (μM)
    Compound DHCT-116 (Colon Carcinoma)6.2
    Compound ET47D (Breast Cancer)27.3
    Compound FMCF-7 (Breast Cancer)43.4

    These findings suggest that the presence of the triazole ring enhances the ability of these compounds to inhibit cancer cell proliferation .

    3. Anti-inflammatory Activity

    The anti-inflammatory properties of triazole derivatives have also been documented. The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for further investigation in inflammatory diseases.

    In vitro studies have indicated that certain triazole derivatives can significantly reduce levels of TNF-alpha and IL-6 in stimulated macrophages, suggesting their role in modulating inflammatory responses .

    Structure-Activity Relationship (SAR)

    The structure of triazoles plays a crucial role in their biological activity. Modifications at various positions can enhance or diminish their efficacy:

    • Position at Sulfur Atom: Substituents at the sulfur atom can influence antimicrobial potency.
    • Furan and Pyridine Rings: The presence of furan and pyridine rings contributes to the overall biological activity by enhancing lipophilicity and facilitating interaction with biological targets.

    Case Studies

    A notable case study involved the synthesis of a series of triazole derivatives where one compound exhibited significant antibacterial activity against multidrug-resistant strains of Staphylococcus aureus. This compound's SAR indicated that modifications at the furan moiety could enhance its antibacterial efficacy .

    Q & A

    Q. What synthetic strategies and reaction conditions are optimal for preparing this compound with high purity?

    The synthesis involves multi-step reactions, including cyclization of triazole cores and sulfanyl-acetamide coupling. Key steps include:

    • Alkylation : Use KOH as a base for nucleophilic substitution to attach the furan-methyl group to the triazole ring .
    • Thiolation : Reaction of α-chloroacetamide derivatives with triazole-thiol intermediates under controlled temperatures (60–80°C) in DMF or ethanol .
    • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) ensure >95% purity. Monitor reaction progress via TLC and HPLC .

    Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

    • 1H/13C NMR : Assign peaks for triazole (δ 8.2–8.5 ppm), pyridinyl (δ 7.5–8.0 ppm), and sulfamoylphenyl (δ 7.3–7.6 ppm) groups .
    • HPLC : Use a C18 column (acetonitrile/water gradient) to confirm purity (>98%) and detect by-products .
    • Mass Spectrometry (HRMS) : Validate the molecular ion peak (e.g., [M+H]+ at m/z 525.12) .

    Advanced Research Questions

    Q. How do structural modifications (e.g., substituents on triazole or phenyl groups) influence anti-exudative activity?

    • Substituent Effects : Introducing electron-withdrawing groups (e.g., -Cl, -CF3) on the phenyl ring enhances anti-exudative activity by 30–40% in rat models, likely due to improved binding to inflammatory targets like COX-2 .
    • Triazole Modifications : Replacing pyridin-4-yl with pyridin-2-yl reduces activity by 50%, indicating the importance of nitrogen positioning for target interaction .
    • Methodology : Use in vivo edema models (e.g., carrageenan-induced) and correlate results with computational docking (AutoDock Vina) to identify key binding residues .

    Q. What computational approaches are used to predict the compound’s mechanism of action?

    • Molecular Docking : Simulate binding to COX-2 (PDB: 5KIR) or TNF-α (PDB: 2AZ5) to identify hydrogen bonds between the sulfamoyl group and Arg120/Val116 .
    • MD Simulations : Perform 100-ns simulations (AMBER force field) to assess stability of ligand-target complexes. RMSD values <2.0 Å indicate stable binding .
    • QSAR Models : Develop 2D-QSAR using descriptors like logP and polar surface area to predict bioavailability .

    Q. How can researchers resolve contradictions in biological activity data across studies?

    • Case Example : Discrepancies in IC50 values for COX-2 inhibition (e.g., 0.8 µM vs. 2.3 µM) may arise from assay conditions (e.g., human vs. murine enzymes) .
    • Validation Steps :
    • Standardize assays (e.g., use recombinant human COX-2 and consistent substrate concentrations).
    • Cross-validate with orthogonal methods (e.g., ELISA for PGE2 inhibition).
    • Perform meta-analysis of published data to identify confounding variables .

    Methodological Considerations

    Q. What strategies mitigate degradation during long-term stability studies?

    • Storage Conditions : Store at -20°C in amber vials to prevent photodegradation. Avoid aqueous buffers at pH >8.0, which hydrolyze the sulfanyl group .
    • Accelerated Stability Testing : Use HPLC to monitor degradation products after 1–3 months at 40°C/75% RH. Acceptable degradation: <5% .

    Q. How is the compound’s selectivity for biological targets assessed?

    • Panel Screening : Test against off-target kinases (e.g., EGFR, VEGFR2) at 10 µM. Selectivity index (IC50_target/IC50_off-target) >100 indicates high specificity .
    • Cellular Assays : Compare cytotoxicity (MTT assay) in normal vs. cancer cell lines (e.g., HEK293 vs. HeLa) to evaluate therapeutic windows .

    Structural and Functional Insights

    Q. What role does the sulfamoylphenyl group play in pharmacological activity?

    • The sulfamoyl moiety enhances solubility (logP reduced from 3.5 to 2.8) and facilitates hydrogen bonding with serine residues in enzymatic pockets .
    • SAR Studies : Removal of the sulfamoyl group decreases COX-2 inhibition by 70%, confirming its critical role .

    Ethical and Reporting Standards

    Q. What guidelines should be followed for reporting synthetic yields and reproducibility?

    • Adhere to ARRIVE 2.0 guidelines for in vivo studies, detailing animal models, dose regimens, and statistical methods .
    • Report reaction yields as isolated masses after purification, excluding solvents or unreacted starting materials .

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